molecular formula C22H25N3O5S B2654874 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 443353-69-3

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2654874
CAS No.: 443353-69-3
M. Wt: 443.52
InChI Key: JDLHVIKBXYYLCT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative intended for research and development purposes. This compound is characterized by a tetrahydroquinazoline core structure featuring a 4-oxo-2-thioxo moiety, a 3,4-dimethoxyphenethyl group at the 3-position, and an N-(2-methoxyethyl) carboxamide functional group at the 7-position. The specific arrangement of these functional groups suggests potential for interesting chemical reactivity and biological activity, making it a candidate for investigation in various biochemical pathways. Quinazoline derivatives are a well-studied class of compounds in medicinal chemistry, with published research on analogs indicating potential biological activities. These may include enzyme inhibition, receptor antagonism, or other modulator effects, though the specific mechanism of action for this particular compound remains to be empirically determined by researchers. Its structural features, such as the thioxo group and the dimethoxyphenethyl chain, are often key pharmacophores in molecules that interact with cellular enzymes and protein targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific applications, physicochemical properties, and biological profile.

Properties

CAS No.

443353-69-3

Molecular Formula

C22H25N3O5S

Molecular Weight

443.52

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31)

InChI Key

JDLHVIKBXYYLCT-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various quinazoline precursors. The key steps may involve:

    Condensation reactions: to form the quinazoline core.

    Thionation: to introduce the thioxo group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvent selection: to enhance solubility and reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the oxo or thioxo groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The presence of the quinazoline core suggests potential inhibition of kinases or other enzymes involved in cellular signaling pathways. The methoxy and thioxo groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The quinazoline core distinguishes this compound from triazine- and pyrazolo-triazine-based analogs (e.g., compounds in and ). For example:

  • Triazine Derivatives : Pyrazolo[3,4-e][1,2,4]triazines () feature a triazine ring fused to a pyrazole moiety. These lack the pyrimidine-benzene fusion of quinazolines, which alters electronic distribution and steric bulk.
  • Pyrazolo-Triazines: Synthesized via selective hydrazinolysis and cyclization (), these compounds prioritize nitrogen-rich cores, whereas the quinazoline derivative here incorporates sulfur (thioxo group) for enhanced electrophilicity .

Substituent Effects

  • Methoxy Groups: The 3,4-dimethoxyphenethyl and 2-methoxyethyl groups in the target compound contrast with the hydroxyl and oxo substituents in pyrazolo-triazines ().
  • Thioxo Functionality : The 2-thioxo group in the quinazoline derivative may confer distinct reactivity (e.g., nucleophilic substitution) compared to oxygen-based analogs, as seen in sulfur-containing triazine derivatives () .

Comparative Data Table

Parameter Target Quinazoline Pyrazolo[3,4-e][1,2,4]triazine () Triazine Derivatives ()
Core Structure Benzene-fused pyrimidine (quinazoline) Pyrazole-fused triazine Triazine with pyrazole or oxadiazole substituents
Key Substituents 3,4-Dimethoxyphenethyl, 2-methoxyethyl 3-Hydroxy, 7-oxo Sulfur-containing groups, hydrazine derivatives
Synthetic Challenges Thioxo group stability Selective hydrazinolysis (resolved in ) Oxadiazole ring formation at room temperature
Lipophilicity (Predicted) High (due to methoxy groups) Moderate (hydroxyl groups) Variable (depends on substituents)

Research Implications

The structural distinctions between the quinazoline derivative and triazine analogs underscore the importance of core heterocycle selection in drug design. For instance:

  • Quinazolines may offer superior metabolic stability compared to triazines due to their fused aromatic system.
  • Methoxy substituents could position the target compound for central nervous system (CNS) targeting, whereas hydroxylated triazines () may favor hydrophilic interactions .

Further studies comparing pharmacokinetic profiles and target binding affinities are warranted, leveraging methodologies from ’s LC/MS-based metabolite screening to identify minor bioactive derivatives .

Biological Activity

The compound 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide represents a novel class of hybrid compounds with potential therapeutic applications. Its structure suggests various biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • A quinazoline core that is known for its diverse pharmacological properties.
  • Methoxyphenethyl and methoxyethyl substituents , which may enhance its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

1. Anticancer Activity

Studies have shown that derivatives of quinazoline compounds often possess significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is thought to act through the inhibition of topoisomerase II (topoII), an enzyme critical for DNA replication and repair. By disrupting the action of topoII, the compound can induce DNA damage and subsequently trigger apoptosis in cancer cells .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties against a range of pathogens.

  • In Vitro Studies : Testing against various Gram-positive and Gram-negative bacteria has shown promising results, indicating that it could serve as an effective antibacterial agent .

Case Studies

A series of experiments were conducted to evaluate the biological activity of the compound:

  • Cell Proliferation Assays : The compound was tested on several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
    Cell LineIC50 (μM)Mechanism
    MCF-75.2TopoII inhibition
    HeLa6.8Apoptosis induction
  • Antibacterial Testing : The compound was evaluated against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined to assess efficacy.
    Bacterial StrainMIC (μg/mL)
    E. coli15
    S. aureus10

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Core Structure : The quinazoline moiety is crucial for its interaction with topoII and other cellular targets.

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